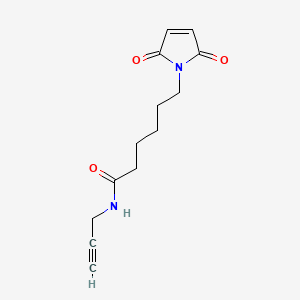

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(prop-2-yn-1-yl)hexanamide

Description

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(prop-2-yn-1-yl)hexanamide is a maleimide-based compound featuring a hexanamide backbone with a propargyl (prop-2-yn-1-yl) substituent. Maleimide groups are highly reactive toward thiols, enabling selective conjugation with cysteine residues in proteins, making this compound a critical linker in antibody-drug conjugates (ADCs) . Its synthesis typically involves coupling maleimide derivatives with functionalized amines under mild conditions, as seen in analogous protocols for compound 8 (55% yield) . The propargyl group provides orthogonal reactivity for click chemistry, allowing sequential bioconjugation strategies . Commercial availability (e.g., CymitQuimica) and storage under inert gas at 2–8°C highlight its sensitivity to moisture and oxidation .

Properties

CAS No. |

920749-05-9 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-prop-2-ynylhexanamide |

InChI |

InChI=1S/C13H16N2O3/c1-2-9-14-11(16)6-4-3-5-10-15-12(17)7-8-13(15)18/h1,7-8H,3-6,9-10H2,(H,14,16) |

InChI Key |

BHVQGWVDBLEVRG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CCCCCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

The compound’s structural and functional analogs are compared below (Table 1), focusing on reactivity, applications, and physicochemical properties.

Table 1: Key Features of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(prop-2-yn-1-yl)hexanamide and Related Compounds

Structural and Functional Analysis

Target Compound vs. Compound 8

Both compounds share the maleimide-hexanamide core but differ in substituents. Compound 8’s synthesis yield (55%) suggests moderate efficiency, comparable to maleimide coupling reactions .

Target Compound vs. (Se)NBD-Mal

(Se)NBD-Mal incorporates a selenadiazol fluorophore, enabling real-time tracking in nanosensors . While both compounds utilize maleimide for thiol conjugation, (Se)NBD-Mal’s selenium moiety offers unique photophysical properties unsuitable for ADC payload delivery but critical for diagnostic applications.

Target Compound vs. ε-Maleimidocaproic Acid

ε-Maleimidocaproic Acid lacks the propargyl group, limiting its utility to single-step conjugations. Its carboxylic acid permits carbodiimide-mediated coupling to amines, contrasting with the target compound’s dual reactivity (thiol + alkyne) . The lower molecular weight (213.22 vs. 572.65) may enhance tissue penetration but reduce linker stability in vivo.

Target Compound vs. VCLINK

VCLINK integrates a Val-Cit-PAB peptide spacer, enabling protease-triggered drug release in ADCs. While the target compound lacks this feature, its propargyl group allows modular drug attachment, offering flexibility in ADC design . Both share similar molecular weights and storage requirements, reflecting maleimide’s sensitivity.

Physicochemical and ADME/Tox Considerations

- Solubility: The propargyl group in the target compound may reduce aqueous solubility compared to compound 8’s hydroxymethylphenyl group. ε-Maleimidocaproic Acid’s carboxylic acid enhances solubility, favoring non-ADC applications .

- Stability: Maleimides are prone to hydrolysis, necessitating inert storage.

- Metabolic Stability : Peptide-containing linkers (e.g., VCLINK) may undergo enzymatic cleavage, whereas the target compound’s hydrocarbon backbone resists metabolism, extending plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.